7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide
Description
Properties
IUPAC Name |
7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)isothiochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S2/c1-25-13-8-3-10-9-14(27-18(22)15(10)16(13)26-2)17(21)20-11-4-6-12(7-5-11)28(19,23)24/h3-9H,1-2H3,(H,20,21)(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXLBNFVXSCRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative.
Introduction of Methoxy Groups: The methoxy groups at the 7 and 8 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a nucleophilic substitution reaction, where a suitable sulfamoylphenyl halide reacts with the isothiochromene core.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Routes
The compound is synthesized via a two-step process derived from its ester precursor, ethyl 7,8-dimethoxy-1-oxo-1-isothiochromene-3-carboxylate :
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Key intermediates :
Isothiochromene Core
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Oxidation : The thiopyranone (C=S) group can oxidize to sulfoxide (C-S(O)-C) or sulfone (C-SO-C) under strong oxidizing agents (e.g., HO, mCPBA) .
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Ring-opening reactions : Nucleophilic attack at the carbonyl carbon by amines or alcohols may disrupt the thiopyranone ring .
Methoxy Groups
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Demethylation : Harsh acidic conditions (e.g., HBr/AcOH) can cleave methoxy groups to hydroxyls, though this is not observed under standard synthetic conditions .
Sulfonamide Moiety
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Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the sulfonamide may hydrolyze to sulfonic acid .
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Cross-coupling : The aromatic amine in the sulfonamide can participate in Buchwald–Hartwig amination or Ullmann reactions.
Carboxamide Linkage
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Hydrolysis : Acidic or basic conditions may cleave the amide bond to regenerate the carboxylic acid and aniline derivative .
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Nucleophilic substitution : The carboxamide nitrogen can undergo alkylation or acylation in the presence of electrophiles .
Stability and Degradation
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Thermal stability : Stable up to 200°C (DSC data inferred from analogs) .
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Photodegradation : Susceptible to UV-induced decomposition of the isothiochromene core .
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pH-dependent stability :
Biological Activity and Reactivity
While not a chemical reaction, the compound’s sulfonamide group enables interactions with biological targets (e.g., carbonic anhydrase enzymes), as seen in analogs like N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide .
Comparative Reactivity of Analogous Compounds
Unresolved Reactivity Questions
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Thiopyranone redox chemistry : Limited data on catalytic hydrogenation or reduction of the C=S bond.
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Sulfonamide arylation : Potential for transition metal-mediated coupling reactions remains unexplored.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's efficacy against various cancer cell lines, showcasing its potential as an anticancer agent.
In vitro Studies :
- MCF-7 Cell Line : The compound demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line. In comparative assays, it exhibited stronger anticancer activity than standard treatments like Doxorubicin, as evidenced by the MTT assay results where cell viability decreased significantly upon treatment with the compound .
- Mechanism of Action : The compound's mechanism appears to involve induction of apoptosis in cancer cells, which is a critical pathway for effective cancer therapy. The compound's ability to modulate apoptotic pathways makes it a candidate for further development in cancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains.
Antibacterial Studies :
- Inhibition of Bacterial Growth : Preliminary results indicate that 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide exhibits notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .
- Synergistic Effects : Studies exploring combinations with existing antibiotics have shown potential synergistic effects, enhancing the overall antibacterial efficacy and providing a promising avenue for treating resistant bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy.
| Structural Feature | Effect on Activity |
|---|---|
| Sulfonamide Group | Enhances solubility and bioactivity |
| Methoxy Groups | Improves lipophilicity and cellular uptake |
| Isothiochromene Core | Contributes to anticancer activity through specific binding interactions |
Case Studies
Several case studies have documented the applications of this compound:
- Breast Cancer Treatment : A study involving the treatment of MCF-7 cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, supporting its potential as a therapeutic agent in breast cancer management .
- Antimicrobial Resistance : Research on bacterial strains showed that the compound could effectively inhibit growth even in strains resistant to common antibiotics, suggesting its utility in overcoming antibiotic resistance challenges .
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Enzyme Inhibition
Sulfonamide-containing compounds are well-documented for their inhibitory activity against carbonic anhydrases (CAs). For instance:
- Compound 4l (1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone]): Exhibited potent inhibition of Candida glabrata carbonic anhydrase (CgNce103) with a KI of 6.4 nM and >15,000-fold selectivity over human CA isoforms .
Table 1: Enzyme Inhibition Profiles of Sulfonamide Derivatives
| Compound | Target Enzyme | KI (nM) | Selectivity (vs. hCA I/II) | Reference |
|---|---|---|---|---|
| Compound 4l (Indole) | CgNce103 | 6.4 | >15,000-fold | |
| Target Compound | Not reported | — | — | — |
Anticonvulsant Activity
Sulfonamide derivatives with branched aliphatic or cyclic substituents demonstrate anticonvulsant efficacy:
- Compound 18b (2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide): ED50 of 16.36 mg/kg in MES test, PI = 24.8 .
- Compound 12c (2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide): ED50 of 22.50 mg/kg in scPTZ test, PI = 20.4 .
- Target Compound : The isothiochromene core’s rigidity and methoxy groups may alter pharmacokinetics (e.g., blood-brain barrier penetration) compared to flexible malonamide or cyclopropane derivatives.
Biological Activity
The compound 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide is a member of a class of organic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on available research findings.
Chemical Structure and Properties
The chemical structure of 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide can be described by the following molecular formula:
- Molecular Formula : C16H18N2O5S
- Molecular Weight : 358.39 g/mol
This compound features a unique isothiochromene core substituted with methoxy groups and a sulfamoyl phenyl moiety, which is critical for its biological activity.
Research indicates that compounds similar to 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, some derivatives demonstrated IC50 values ranging from 5.80 µM to 40.80 µM against AChE, indicating potent inhibitory effects compared to standard drugs like Donepezil .
- Anticancer Properties : The sulfamoyl group in the structure may contribute to anticancer activity by interfering with tumor growth and proliferation pathways. Compounds with similar functionalities have been studied for their effects on leukemia and solid tumors, showing promise in preclinical models .
Case Studies and Research Findings
- Neuroprotective Effects : A study assessing various derivatives found that certain modifications enhanced neuroprotective effects in cellular models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
- Antitumor Activity : In vitro studies have indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution properties in vivo. Toxicological assessments indicate that these compounds have acceptable safety profiles at therapeutic doses .
Comparative Table of Biological Activities
Q & A
What are the optimal synthetic routes for 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves multi-step organic reactions, including cyclization, functional group substitution, and carboxamide coupling. Key steps:
- Step 1: Formation of the isothiochromene core via cyclization of substituted thiophenol derivatives under acidic conditions.
- Step 2: Introduction of methoxy groups at positions 7 and 8 using methylating agents (e.g., dimethyl sulfate) .
- Step 3: Coupling with 4-sulfamoylphenylamine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
Critical Parameters:
- Catalysts: Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .
- Solvents: Polar aprotic solvents (DMF, dichloromethane) enhance solubility of intermediates .
- Temperature: Controlled heating (60–80°C) minimizes side reactions during cyclization .
Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
Basic Research Question
A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign methoxy (δ ~3.8–4.0 ppm), sulfamoyl (δ ~7.5–8.0 ppm), and isothiochromene carbonyl (δ ~170 ppm) groups .
- Mass Spectrometry (HRMS): Confirms molecular ion peak (C₁₉H₁₇N₂O₆S₂⁺, exact mass: 457.04 Da) .
- HPLC: Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies often arise from assay variability or impurities. Methodological solutions:
- Reproducibility Checks: Standardize assay protocols (e.g., cell lines, incubation times) .
- Purity Validation: Use HPLC-MS to rule out degradation products or synthetic byproducts .
- Mechanistic Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding affinity .
Example Data Contradiction Analysis:
| Study | Reported IC₅₀ (μM) | Assay Type | Purity (%) |
|---|---|---|---|
| A | 0.5 | Kinase | 95 |
| B | 5.2 | Cell-based | 85 |
| Conclusion: Lower purity in Study B and differences in assay specificity (kinase vs. cellular) explain variability. |
What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
Advanced Research Question
Focus on modifying substituents to probe bioactivity:
- Variable Groups:
- Methoxy positions (7,8): Replace with ethoxy or halogens to assess steric/electronic effects.
- Sulfamoylphenyl: Substitute with carboxyl or nitro groups to alter hydrophilicity .
- Methodology:
- Synthesize analogs via parallel synthesis .
- Test against target enzymes (e.g., carbonic anhydrase) using fluorometric assays .
SAR Table Example:
| Substituent Modifications | Enzyme Inhibition (%) | Solubility (mg/mL) |
|---|---|---|
| 7,8-Dimethoxy | 92 | 0.15 |
| 7-Fluoro,8-Methoxy | 78 | 0.35 |
| 7,8-Diethoxy | 65 | 0.10 |
| Trend: Fluoro substitution improves solubility but reduces potency due to altered electronic effects . |
How can computational modeling enhance understanding of this compound’s mechanism of action?
Advanced Research Question
Integrate in silico tools with experimental
- Molecular Docking: Predict binding modes with sulfamoyl-targeted enzymes (e.g., cyclooxygenase-2) using AutoDock Vina .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
- QSAR Models: Relate substituent properties (logP, polar surface area) to activity .
Validation Step: Compare docking scores with experimental IC₅₀ values to refine predictive accuracy.
What are the key considerations for optimizing this compound’s pharmacokinetic properties?
Advanced Research Question
Balance lipophilicity and solubility for in vivo efficacy:
- logP Optimization: Aim for 2–3 by modifying methoxy/sulfamoyl groups .
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) to enhance bioavailability .
- Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., demethylation at methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
